(2E)-3-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one
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Overview
Description
- Chalcone is a class of organic compounds with a distinctive structure: a central α,β-unsaturated ketone (also known as a chalcone core) flanked by aryl or heteroaryl groups.
- The compound you’ve specified has the following structure:
This compound
. - Chalcones exhibit interesting biological activities, making them valuable in various fields.
Preparation Methods
- Chalcones can be synthesized through several methods:
Claisen-Schmidt condensation: This classic method involves the reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base (usually sodium hydroxide or potassium hydroxide). The resulting product is a chalcone.
Aldol condensation: Similar to Claisen-Schmidt, but one of the reactants is an enolizable aldehyde.
Perkin reaction: Involves the condensation of an aromatic acid anhydride with an aromatic aldehyde.
- Industrial production methods may vary, but these synthetic routes are commonly used.
Chemical Reactions Analysis
- Chalcones undergo various reactions:
Oxidation: Chalcones can be oxidized to flavones or flavonols.
Reduction: Reduction of the double bond yields dihydrochalcones.
Substitution: Halogenation or other substitutions occur at the aromatic rings.
- Common reagents include strong bases (for condensations), reducing agents (such as sodium borohydride), and halogens (for substitution).
- Major products depend on the specific starting materials and reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Chalcones exhibit diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. Researchers explore their potential as drug candidates.
Natural Product Synthesis: Chalcones are intermediates in the biosynthesis of flavonoids.
Plant Defense: Some plants produce chalcones as natural defense compounds.
Photophysics: Chalcones are used in fluorescent probes and sensors.
Polymer Chemistry: Chalcone-based polymers have applications in materials science.
Mechanism of Action
- Chalcones interact with various molecular targets:
Enzymes: They inhibit enzymes like tyrosinase, which is relevant in skin pigmentation and melanoma.
Cell Signaling Pathways: Chalcones modulate pathways like NF-κB, MAPK, and PI3K/Akt.
Antioxidant Activity: Their conjugated system contributes to antioxidant effects.
- Specific mechanisms vary based on the chalcone derivative and target.
Comparison with Similar Compounds
Curcumin: A natural chalcone from turmeric, known for its anti-inflammatory properties.
Flavonoids: Chalcones are precursors to flavonoids, which have similar structures.
Stilbenes: Resveratrol is a well-known stilbene with health benefits.
Dihydrochalcones: Reduced forms of chalcones.
Coumarins: Structurally related compounds.
Chalcones stand out due to their unique α,β-unsaturated ketone core.
Properties
Molecular Formula |
C26H22N2O2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(E)-3-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C26H22N2O2/c1-2-30-24-16-13-21(14-17-24)26-22(15-18-25(29)20-9-5-3-6-10-20)19-28(27-26)23-11-7-4-8-12-23/h3-19H,2H2,1H3/b18-15+ |
InChI Key |
ICMMKLQBKLQVII-OBGWFSINSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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